5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
描述
5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS: 1431966-48-1) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a 4-methylpiperazinylmethyl group at position 4, and a carboxylic acid at position 2. This structure combines the oxazole ring’s metabolic stability with the 4-methylpiperazine moiety, which is known to enhance solubility and bioavailability in medicinal chemistry applications . The compound is typically synthesized as a hydrochloride salt to improve its crystallinity and handling properties .
属性
IUPAC Name |
5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14/h3-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBSLIQOBZYTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclization of β-Dicarbonyl Precursors with Hydroxylamine
β-Keto esters or β-diketones react with hydroxylamine hydrochloride under acidic or neutral conditions to form isoxazoles. For example, ethyl 3-oxo-4-methylpent-4-enoate cyclizes with hydroxylamine in ethanol under reflux to yield 5-methylisoxazole-3-carboxylate derivatives. Key parameters include:
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Solvent | Ethanol, water, or acetic acid | 60–85% |
| Temperature | Reflux (80–100°C) | |
| Reaction Time | 4–12 hours |
This method is limited by the availability of substituted β-keto esters. For the target compound, a β-keto ester bearing a methyl group at the equivalent of position 5 and a protected carboxylic acid at position 3 would be required.
[3+2] Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo cycloaddition with alkynes or alkenes to form isoxazoles. While less common for carboxylated isoxazoles, this method offers regioselective control. For instance, chlorination of 4-methyl-3-nitrobenzoic acid followed by dehydrohalogenation could yield a nitrile oxide precursor for cycloaddition.
| Condition | Optimization Data |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine or DIPEA |
| Temperature | 0–25°C |
| Yield | 50–70% (reported for analogs) |
Challenges include competing polymerization of formaldehyde and over-alkylation of the piperazine.
Halogenation and Nucleophilic Substitution
Bromination at position 4 of the isoxazole core (e.g., using NBS or Br₂ in acetic acid) generates a brominated intermediate. Subsequent reaction with 4-methylpiperazine in the presence of a base like K₂CO₃ facilitates substitution:
| Step | Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 75% |
| Substitution | 4-methylpiperazine, DMF, 100°C | 65% |
This method is scalable but requires careful control of bromination regioselectivity.
Carboxylic Acid Functionalization
The carboxylic acid at position 3 is typically introduced via:
Oxidation of Methyl Groups
A methyl substituent at position 3 is oxidized to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions. For example, 5-methylisoxazole-3-methyl derivatives oxidize to carboxylic acids in 60–80% yield.
Hydrolysis of Esters
Ethyl or methyl esters of isoxazole-3-carboxylates hydrolyze under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions. Hydrolysis in 6 M HCl at 100°C for 12 hours achieves near-quantitative conversion.
Integrated Synthetic Routes
Route 1: Sequential Cyclization-Alkylation-Oxidation
-
Cyclization : Ethyl 4-methyl-3-oxopent-4-enoate + NH₂OH·HCl → ethyl 5-methylisoxazole-3-carboxylate (72%).
-
Bromination : NBS in CCl₄ → 4-bromo-5-methylisoxazole-3-carboxylate (68%).
-
Substitution : 4-methylpiperazine, K₂CO₃, DMF → ethyl 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylate (63%).
Route 2: One-Pot Tandem Cyclization-Mannich Reaction
A β-keto ester bearing a pre-installed methyl group undergoes cyclization with hydroxylamine, followed by in situ Mannich reaction with formaldehyde and 4-methylpiperazine. This method reduces purification steps but risks side reactions (yield: 55%).
Analytical Validation
Critical characterization data for intermediates and the final compound include:
-
NMR : δ 2.3 (s, 3H, CH₃), δ 3.5 (m, 8H, piperazine), δ 4.1 (s, 2H, CH₂).
-
HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).
-
X-ray Crystallography : Confirms regiochemistry of substitution (R-factor < 5%).
Challenges and Optimization Opportunities
-
Regioselectivity : Competing formation of 1,3-oxazole isomers during cyclization necessitates careful precursor design.
-
Piperazine Stability : 4-methylpiperazine may require Boc protection during harsh reactions (e.g., bromination).
-
Scalability : Route 1 offers superior scalability (>100 g batches) , whereas Route 2 is limited by tandem reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the piperazine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of reduced derivatives of the oxazole or piperazine rings.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Medicinal Chemistry
The primary application of 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid lies in its potential as a therapeutic agent. The oxazole ring structure is known for its biological activity, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit notable antimicrobial properties. A study by Zhang et al. demonstrated that synthesized oxazole derivatives displayed potent antibacterial activities against various strains, such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some compounds were significantly lower than those of traditional antibiotics, indicating their potential as effective antimicrobial agents.
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| 5 | 3.12 | E. coli |
| 6 | 1.56 | S. aureus |
| Ceftazidime | 200 | Reference |
Anticancer Properties
The compound's structure allows it to interfere with cellular processes relevant to cancer proliferation. A study highlighted the synthesis of oxazole derivatives that act as antimitotic agents, disrupting microtubule formation essential for cell division . This mechanism positions them as promising candidates for cancer treatment.
Neuropharmacological Applications
The incorporation of piperazine moieties in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their sedative and anticonvulsant effects.
Sedative and Hypnotic Effects
Research has indicated that compounds containing oxazole rings can exhibit sedative properties. The compound's ability to modulate neurotransmitter systems could lead to the development of new sedatives with fewer side effects compared to existing medications .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives in various applications:
Study on Antimicrobial Activity
In a comprehensive review, researchers synthesized a series of oxazole derivatives and assessed their antimicrobial potential against multiple pathogens . The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, underscoring their potential clinical relevance.
Evaluation in Cancer Models
Another study focused on evaluating the anticancer properties of related oxazole compounds in vitro and in vivo models . The findings suggested that these compounds could effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
作用机制
The mechanism of action of 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the oxazole ring or the nature of the heterocyclic system.
Structural Analogues and Physicochemical Properties
*Note: logP for the target compound is estimated based on structural similarity to and .
Key Observations :
- Lipophilicity (logP) : The dihydro-pyrazole analog (logP = 0.695) is slightly more lipophilic than the target compound (estimated logP ~0.8), likely due to the reduced polarity of the pyrazole ring compared to the 4-methylpiperazine group. However, the hydrochloride salt form of the target compound may lower its effective logD (distribution coefficient) compared to free-base analogs .
- Solubility : The 4-methylpiperazine group in the target compound enhances water solubility relative to the dihydro-pyrazole analog (logSw = -0.2224) due to its basic nitrogen atoms, which can form hydrogen bonds .
- Molecular Weight : The chloro-nitro-pyrazole analog has a higher molecular weight (286.63 g/mol) due to the nitro and chloro substituents, which may influence its pharmacokinetic profile .
Research Findings and Data Gaps
- Physicochemical Data : While the dihydro-pyrazole analog’s logP, logD, and solubility are documented , the target compound’s exact values require experimental validation.
- Biological Activity: No direct pharmacological data are provided in the evidence. Further studies are needed to compare binding affinities or metabolic stability across analogs.
生物活性
5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS No. 893640-60-3) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a five-membered oxazole ring, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.
Chemical Structure:
- Molecular Formula: C10H15N3O3
- Molecular Weight: 225.25 g/mol
- CAS Number: 893640-60-3
Antimicrobial Properties
Recent studies have indicated that derivatives of oxazole compounds exhibit notable antimicrobial activity. For instance, a study highlighted the efficacy of similar oxazole derivatives against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxazole A | MRSA | 8 µg/mL |
| Oxazole B | E. coli | 16 µg/mL |
| 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-Oxazole-3-Carboxylic Acid | Staphylococcus epidermidis | 12 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines through the modulation of various signaling pathways . The specific mechanisms include the activation of caspases and the inhibition of cell proliferation.
Case Study:
In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid resulted in:
- Inhibition of cell growth by approximately 50% at concentrations ranging from 10 to 20 µM.
- Induction of apoptosis , confirmed by flow cytometry analysis.
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival and proliferation.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit enzymes such as:
- Topoisomerases : Important for DNA replication.
- Kinases : Involved in signal transduction pathways.
常见问题
Q. What are the established synthetic routes for 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid, and how can reaction yields be optimized?
A multi-step synthesis approach is commonly employed. For example, coupling reactions involving piperazine derivatives and oxazole precursors are critical. Key steps include:
- Step 1 : Palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP) to introduce the piperazine moiety .
- Step 2 : Reduction of nitro groups (e.g., Fe/NH₄Cl in ethanol) to generate amine intermediates .
- Step 3 : Acidic deprotection (e.g., HCl/MeOH) to remove tert-butyl carbamate protecting groups .
Q. Optimization Strategies :
- Use excess reagents (1.2–1.5 eq) for coupling steps to drive reactions to completion.
- Purify intermediates via column chromatography to minimize side products.
- Monitor reaction progress using LC-MS to identify bottlenecks .
Q. Table 1: Synthesis Yields from a Representative Protocol
| Step | Starting Material (mmol) | Product (mmol) | Yield (%) | Key Reagents/Conditions |
|---|---|---|---|---|
| 1 | 2.6 | 0.74 | 28.5 | Pd₂(dba)₃, BINAP, toluene, 100°C |
| 2 | 0.33 | 0.08 | 24.0 | Fe, NH₄Cl, reflux |
| 3 | 0.53 | 0.44 | 83.0 | HCl/MeOH, room temperature |
Q. How is the structural identity of this compound validated?
- X-ray Crystallography : Use SHELX software for small-molecule refinement to determine crystal structure and confirm stereochemistry .
- Spectroscopic Methods :
- NMR : Analyze δ ~2.3–3.0 ppm for piperazine protons and δ ~6.5–7.5 ppm for oxazole protons .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.2) and fragmentation patterns .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Stability Testing : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the oxazole ring .
Advanced Research Questions
Q. What biological mechanisms are hypothesized for this compound, and how can they be experimentally validated?
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Q. Table 2: Structural Analogs and Hypothesized Bioactivity
| Analog Substituent | Predicted Target Affinity | Reference |
|---|---|---|
| 5-Methyl (target compound) | Moderate | |
| 5-Methoxymethyl | High | |
| 5-Hydroxymethyl | Low (due to polarity) |
Q. How should researchers address contradictions in spectroscopic or bioactivity data?
Q. What are the challenges in studying this compound’s stability under physiological conditions?
- Hydrolysis Risk : The oxazole ring may degrade in acidic (pH < 4) or alkaline (pH > 9) environments.
- Experimental Design :
- Simulate physiological pH (7.4) and monitor degradation via LC-MS over 24–72 hours.
- Use stabilizing excipients (e.g., cyclodextrins) in formulation studies .
Q. How does the compound’s reactivity compare to structurally related oxazole-piperazine hybrids?
- Electrophilic Reactivity : The methylpiperazine group enhances nucleophilic substitution potential at the oxazole C-4 position.
- Comparative Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
